molecular formula C11H13BrO3 B15299190 Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate

Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15299190
M. Wt: 273.12 g/mol
InChI Key: ORZGPFRUZHCZIB-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanol.

    Substitution: Methyl 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxypropanoate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-3-methylbenzoate: Lacks the hydroxypropanoate group, making it less versatile in chemical reactions.

    (4-Bromo-3-methylphenyl)(methyl)sulphane: Contains a sulfur atom instead of an ester group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

ORZGPFRUZHCZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)O)Br

Origin of Product

United States

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